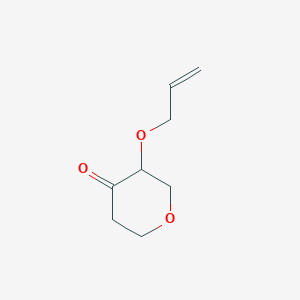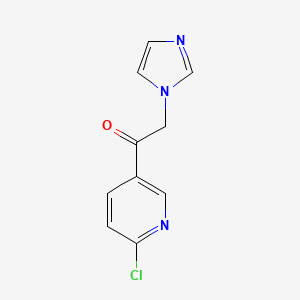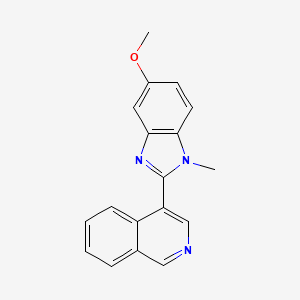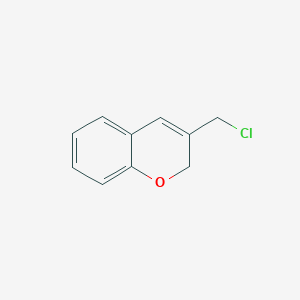
3-Prop-2-enoxyoxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prop-2-enoxyoxan-4-one is an organic compound that belongs to the class of oxanones It is characterized by a six-membered oxane ring with a prop-2-enoxy substituent at the third position and a ketone group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-enoxyoxan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyoxan-4-one with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Prop-2-enoxyoxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The prop-2-enoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Prop-2-enoxyoxan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Prop-2-enoxyoxan-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: Similar in structure but contains a methylenedioxy group instead of the prop-2-enoxy group.
1,2,3-Triazoles: Although structurally different, they share some chemical reactivity with 3-Prop-2-enoxyoxan-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-prop-2-enoxyoxan-4-one |
InChI |
InChI=1S/C8H12O3/c1-2-4-11-8-6-10-5-3-7(8)9/h2,8H,1,3-6H2 |
InChI-Schlüssel |
SQAMMZUDWKGJIE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1COCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)
![3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B13869855.png)




![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)

![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)


